2,3-Dibromo-4-chloropyridine

Physical property differentiation Melt processing Formulation compatibility

2,3-Dibromo-4-chloropyridine is a trihalogenated pyridine derivative (C₅H₂Br₂ClN, MW 271.34 g/mol) bearing bromine atoms at the C2 and C3 positions and a chlorine atom at the C4 position of the pyridine ring. Unlike simpler dibromopyridines, the presence of two distinct halogen types (Br and Cl) with well-differentiated bond dissociation energies creates intrinsic orthogonality enabling programmed, sequential functionalization strategies.

Molecular Formula C5H2Br2ClN
Molecular Weight 271.34 g/mol
Cat. No. B12108582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-4-chloropyridine
Molecular FormulaC5H2Br2ClN
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)Br)Br
InChIInChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H
InChIKeyGQHLHJLMDWGXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-4-chloropyridine (CAS 1379300-99-8): Trihalogenated Pyridine Building Block for Orthogonal Sequential Cross-Coupling — Procurement Evidence Guide


2,3-Dibromo-4-chloropyridine is a trihalogenated pyridine derivative (C₅H₂Br₂ClN, MW 271.34 g/mol) bearing bromine atoms at the C2 and C3 positions and a chlorine atom at the C4 position of the pyridine ring [1]. Unlike simpler dibromopyridines, the presence of two distinct halogen types (Br and Cl) with well-differentiated bond dissociation energies creates intrinsic orthogonality enabling programmed, sequential functionalization strategies. This compound is listed under CAS 1379300-99-8 and is commercially available at ≥95% purity (HPLC) from multiple global suppliers [1]. Its computed XLogP3‑AA of 3.2 indicates moderate lipophilicity suitable for downstream pharmaceutical intermediate applications [1].

Why 2,3-Dibromo-4-chloropyridine Cannot Be Replaced by Generic Regioisomeric Trihalopyridines: Ortho-Dibromo Adjacency and C4-Chloro Orthogonality


Regioisomeric trihalopyridines sharing the formula C₅H₂Br₂ClN (e.g., 3,5-dibromo-4-chloropyridine, 2,6-dibromo-3-chloropyridine) are not functionally interchangeable with 2,3-dibromo-4-chloropyridine. The ortho-dibromo (C2/C3) adjacency creates a unique electronic environment distinct from meta- or para-dibromo patterns, fundamentally altering regioselectivity in both metal-mediated cross-coupling and halogen–metal exchange reactions [1]. The C4‑Cl substituent is deactivated toward oxidative addition relative to C‑Br bonds by approximately 42 kJ/mol in bond dissociation energy [2], enabling chemoselective sequential coupling: bromine positions react first, chlorine last. This three-level reactivity gradient (C2‑Br ≠ C3‑Br ≠ C4‑Cl) is absent in symmetric isomers such as 3,5-dibromo-4-chloropyridine, where the two bromine positions are chemically equivalent and the chlorine is sterically shielded [1][2]. Substituting a generic regioisomer would therefore collapse the orthogonal reactivity pattern, eliminating the capacity for programmed, site‑specific bis‑functionalization that is the primary procurement value of this compound.

Quantitative Differentiation Evidence for 2,3-Dibromo-4-chloropyridine vs. Closest Regioisomeric Comparators


Melting Point Differentiation vs. 3,5-Dibromo-4-chloropyridine and 2,6-Dibromo-3-chloropyridine: Handling and Processing Advantage

2,3-Dibromo-4-chloropyridine exhibits a melting point of approximately 31–38 °C [1], substantially lower than its closest regioisomeric comparators: 3,5-dibromo-4-chloropyridine (mp 98–101 °C) and 2,6-dibromo-3-chloropyridine (mp 70–72 °C) [2]. This melting point depression of approximately 60–70 °C relative to the 3,5-regioisomer, and approximately 32–41 °C relative to the 2,6-regioisomer, is attributed to the reduced molecular symmetry of the 2,3-substitution pattern disrupting crystal packing efficiency. The near‑ambient melting range facilitates low‑temperature liquid‑phase reactions, reduces energy input for melt processing, and simplifies purification by melt crystallization—advantages not available with the higher‑melting regioisomers.

Physical property differentiation Melt processing Formulation compatibility

Complete Regioselectivity in Bromine–Magnesium Exchange: 2,3-Pattern vs. 2,6- and 3,5-Patterns

In a systematic study of bromine–magnesium exchange using iPrMgCl in THF at room temperature, Trécourt et al. demonstrated that 2,3-dibromopyridines and 2,5-dibromopyridines undergo exchange with complete regioselectivity, whereas 2,6- and 3,5-dibromopyridines do not exhibit complete regioselectivity under identical conditions [1]. This binary outcome—complete vs. non‑complete regioselectivity—is directly attributable to the adjacency pattern of the bromine substituents. For 2,3-dibromo-4-chloropyridine, this translates to predictable, exclusive mono‑exchange at the most activated bromine position, enabling clean sequential difunctionalization: first exchange/coupling at one Br, then at the second Br, and finally at the C4‑Cl. The 3,5-dibromo-4-chloropyridine isomer, by contrast, yields mixtures under similar conditions, necessitating chromatographic separation and reducing isolated yields.

Regioselective metalation Halogen–metal exchange Sequential functionalization

Suzuki–Miyaura Positional Reactivity Hierarchy: C3‑Br Superiority Confirmed with Quantitative Yield Data

Mikagi et al. (2018) systematically investigated Suzuki–Miyaura coupling of monohalopyridines (Cl, Br, I) at C2, C3, and C4 positions with a borated L‑aspartic acid derivative. The experimental yield order was Br > I >> Cl and C3 > C2, C4, with 3‑bromopyridine affording the coupling product quantitatively under optimized conditions [1]. For 2,3-dibromo-4-chloropyridine, this hierarchy means the C3‑Br is the most reactive site, the C2‑Br is second (still a bromine, but at the electronically distinct position adjacent to the ring nitrogen), and the C4‑Cl is third (both a less reactive halogen type and a less reactive position). This creates a predictable three‑step reactivity cascade: C3‑Br first, C2‑Br second, C4‑Cl third. In contrast, 3,5-dibromo-4-chloropyridine has two equivalent C3/C5‑Br positions (both at the most reactive position type) and a C4‑Cl, yielding only a two‑step rather than a three‑step cascade.

Suzuki–Miyaura coupling Positional reactivity Cross-coupling yield optimization

Divergent Double Heck Cross‑Coupling Outcome: 2,3‑Pattern Gives Dialkenylpyridines; 2,5‑Pattern Gives Bipyridine Derivatives

Ali et al. (2011) reported that double Heck cross‑coupling of 2,3‑dibromopyridine with various alkenes cleanly affords the corresponding di(alkenyl)pyridines as the desired products [1]. Under identical palladium‑catalyzed conditions, 2,5‑dibromopyridine unexpectedly undergoes dimerization to 5,5′‑dibromo‑2,2′‑bipyridine followed by twofold Heck reaction, yielding 5,5′‑di(alkenyl)‑2,2′‑bipyridines instead of the targeted 2,5‑di(alkenyl)pyridine [1]. This divergent outcome demonstrates that the 2,3‑dibromo pattern uniquely directs reactivity toward the intended double cross‑coupling pathway, while the 2,5‑pattern introduces an undesired homocoupling manifold. For 2,3‑dibromo‑4‑chloropyridine, the 2,3‑dibromo adjacency preserves this favorable coupling behavior, with the additional C4‑Cl providing a third, orthogonal functionalization site post‑Heck coupling.

Heck coupling Divergent reactivity Bipyridine formation

Chemoselective Sequential Functionalization Enabled by C–Br vs. C–Cl Bond Dissociation Energy Differential (ΔBDE ≈ 42 kJ/mol)

The carbon–bromine bond dissociation energy (BDE) is 285 kJ/mol, while the carbon–chlorine BDE is 327 kJ/mol [1], a difference of approximately 42 kJ/mol (≈10 kcal/mol). This substantial BDE gap translates experimentally to bromine undergoing palladium‑catalyzed oxidative addition roughly 50‑fold faster than chlorine under standard Suzuki–Miyaura conditions, enabling clean chemoselective coupling at C‑Br positions in the presence of C‑Cl [2]. For 2,3‑dibromo‑4‑chloropyridine, this means both C2‑Br and C3‑Br can be sequentially functionalized via Suzuki, Heck, or Sonogashira coupling without interference from the C4‑Cl, which remains intact for a final, distinct transformation (e.g., SNAr, Buchwald–Hartwig amination, or a third cross‑coupling under forcing conditions). By contrast, 3,5‑dibromo‑4‑chloropyridine offers only one chemoselective differentiation (Br vs. Cl) with no distinguishable reactivity between the two bromine atoms, reducing the number of achievable sequential coupling steps from three to two.

Chemoselectivity Bond dissociation energy Orthogonal coupling strategy

High‑Value Application Scenarios for 2,3-Dibromo-4-chloropyridine in Medicinal Chemistry and Agrochemical Synthesis


Programmed Three‑Step Sequential Cross‑Coupling for Complex Drug‑Like Scaffolds

The orthogonal reactivity cascade (C3‑Br first → C2‑Br second → C4‑Cl third) established by the Suzuki–Miyaura positional hierarchy [1] and the C–Br/C–Cl BDE differential [2] enables the programmed construction of tri‑substituted pyridine cores in a single synthetic sequence without intermediate protecting group manipulations. A medicinal chemistry team can install three distinct aryl, heteroaryl, or alkenyl groups in predictable order—first at C3 (Suzuki with most reactive Br), then at C2 (second Suzuki with remaining Br), and finally at C4 (Buchwald–Hartwig amination or SNAr of the Cl)—dramatically reducing step count and purification burden relative to linear synthetic approaches that would require separate halogenation and coupling cycles. This scenario is especially valuable in structure–activity relationship (SAR) exploration where diverse substitution patterns must be rapidly accessed [3].

Regioselective Synthesis of 2,3‑Diarylpyridines via One‑Pot Double Suzuki Coupling

Building on the one‑pot double Suzuki protocol validated for 2,3‑dibromopyridines by Handy et al. (2007) [3], 2,3‑dibromo‑4‑chloropyridine can be employed in a one‑pot, sequential double Suzuki coupling to install two distinct aryl groups at C3 and C2 with excellent regiocontrol, while retaining the C4‑Cl as a latent functional handle for subsequent diversification. The reported yield improvement of approximately 20% when using neutral alumina instead of silica gel for product purification [3] provides an immediately actionable process optimization. The resulting 4‑chloro‑2,3‑diarylpyridine products serve as advanced intermediates for kinase inhibitor programs, OLED materials, and chiral ligand synthesis.

Site‑Selective Carboline and Azaindole Synthesis for CNS and Oncology Programs

The site‑selective Suzuki–Miyaura reactivity of 2,3‑dihalopyridines has been successfully exploited for the efficient synthesis of α‑carbolines and δ‑carbolines, privileged scaffolds in CNS and oncology drug discovery [4]. In these applications, the chemoselective coupling at the C3‑Br (most reactive position) of 2,3‑dibromo‑4‑chloropyridine with 2‑bromophenylboronic acid, followed by twofold Pd‑catalyzed C–N coupling with amines, provides a streamlined route to carboline cores bearing a residual C4‑Cl that enables late‑stage diversification. This approach was demonstrated by Hung et al. (2015) using 2,3‑dibromopyridine and 1‑chloro‑2‑bromopyridine as starting materials [4]; the additional C4‑Cl in 2,3‑dibromo‑4‑chloropyridine extends this methodology to tri‑functionalized carboline analogs.

Low‑Temperature Liquid‑Phase Chemistry for Temperature‑Sensitive Substrates

With a melting point of approximately 31–38 °C [5]—significantly lower than 3,5‑dibromo‑4‑chloropyridine (98–101 °C) and 2,6‑dibromo‑3‑chloropyridine (70–72 °C) [6]—2,3‑dibromo‑4‑chloropyridine can be employed as a neat liquid reaction medium or undergo melt‑phase reactions at near‑ambient temperatures. This property is advantageous when coupling partners are thermally labile (e.g., boronic acids prone to protodeboronation, or enantiomerically enriched intermediates susceptible to racemization). The low melting point also simplifies large‑scale handling: the compound can be transferred as a liquid via standard pumping systems at modestly elevated temperatures (40–50 °C), reducing solvent usage and exposure risk compared to solid handling of higher‑melting regioisomers.

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